Tri-t-butoxyaluminium Tri-t-butoxyaluminium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16191761
InChI: InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3
SMILES:
Molecular Formula: C12H27AlO3
Molecular Weight: 246.32 g/mol

Tri-t-butoxyaluminium

CAS No.:

Cat. No.: VC16191761

Molecular Formula: C12H27AlO3

Molecular Weight: 246.32 g/mol

* For research use only. Not for human or veterinary use.

Tri-t-butoxyaluminium -

Specification

Molecular Formula C12H27AlO3
Molecular Weight 246.32 g/mol
IUPAC Name tris[(2-methylpropan-2-yl)oxy]alumane
Standard InChI InChI=1S/3C4H9O.Al/c3*1-4(2,3)5;/h3*1-3H3;/q3*-1;+3
Standard InChI Key MDDPTCUZZASZIQ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)O[Al](OC(C)(C)C)OC(C)(C)C

Introduction

Chemical Structure and Molecular Characteristics

Molecular Composition and Stereoelectronic Features

Tri-t-butoxyaluminium consists of an aluminum center coordinated to three tert-butoxy ligands (-OC(CH₃)₃) and a hydride ion (H⁻), stabilized by a lithium counterion . The tert-butoxy groups create significant steric bulk around the aluminum atom, which modulates its reducing power by limiting access to the hydride donor. This steric hindrance is critical for selectivity, as it prevents over-reduction of substrates like acid chlorides to alcohols, instead halting at the aldehyde stage .

Molecular Formula: C₁₂H₂₈AlLiO₃
Molecular Weight: 254.27 g/mol
IUPAC Name: Lithium; hydride; tris[(2-methylpropan-2-yl)oxy]alumane

The compound’s 2D structure, as depicted in PubChem , reveals a trigonal planar geometry around aluminum, with bond angles optimized to accommodate the bulky tert-butoxy substituents. Conformer generation in 3D is restricted due to unsupported valences and elemental parameters in force field calculations .

Spectral and Physical Properties

Infrared Spectroscopy: Stretching frequencies for Al-O bonds appear at ~650–750 cm⁻¹, while the Al-H vibration is observed near 1800 cm⁻¹ .
NMR Data: ¹H NMR in THF-d₈ shows a singlet for tert-butoxy methyl protons at δ 1.2 ppm and a broad resonance for the hydride at δ 4.5–5.0 ppm .

Table 1: Physical Properties of LiAlH(Ot-Bu)₃

PropertyValueSource
AppearanceColorless liquid
Melting Point (THF)-108°C
Boiling Point (THF)66°C
SolubilityMiscible in THF, ethers; insoluble in water
Density~0.89 g/cm³ (THF solution)

Synthesis and Stability

Preparation Method

LiAlH(Ot-Bu)₃ is synthesized via the controlled reaction of lithium aluminum hydride (LiAlH₄) with tert-butanol (t-BuOH) in anhydrous tetrahydrofuran (THF) under inert conditions :

LiAlH4+3t-BuOHLiAlH(Ot-Bu)3+3H2\text{LiAlH}_4 + 3 \, \text{t-BuOH} \rightarrow \text{LiAlH(Ot-Bu)}_3 + 3 \, \text{H}_2 \uparrow

The exothermic reaction requires careful temperature control (0–5°C) to prevent decomposition. Commercial preparations, such as Thermo Scientific’s 1M THF solution , ensure stability by packaging the reagent under argon in resealable containers to mitigate moisture ingress.

Stability Considerations

The compound is highly moisture-sensitive, reacting violently with water to release hydrogen gas . Long-term storage at -20°C in sealed ChemSeal™ bottles preserves activity, though gradual hydrolysis may occur, necessitating periodic titration to confirm hydride concentration .

Reactivity and Applications in Organic Synthesis

Mechanism of Selective Reduction

The tert-butoxy ligands sterically shield the aluminum center, rendering the hydride less nucleophilic compared to LiAlH₄. This selectivity is exemplified in the reduction of acid chlorides to aldehydes via a two-step mechanism:

  • Nucleophilic Attack: Hydride transfer to the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Elimination: Departure of the chloride leaving group, yielding the aldehyde .

Table 2: Substrate Scope of LiAlH(Ot-Bu)₃

SubstrateProductYield (%)ConditionsSource
Benzoyl chlorideBenzaldehyde92THF, 0°C, 1h
Acetyl chlorideAcetaldehyde88Ether, -20°C, 2h
Ethyl chloroformateEthyl formate85THF, rt, 30min

Comparative Selectivity

Unlike LiAlH₄, which reduces esters, amides, and nitriles indiscriminately, LiAlH(Ot-Bu)₃ exhibits tolerance toward these functionalities. For instance, methyl benzoate remains intact under standard reduction conditions, while benzoyl chloride is fully converted to benzaldehyde . This selectivity is invaluable in multistep syntheses, such as pharmaceutical intermediates requiring preservation of ester protecting groups.

ParameterDetailSource
PPEGloves, goggles, flame-resistant lab coat
First AidFlush eyes with water; ventilate area
FirefightingUse dry sand or CO₂ extinguishers

Waste Disposal

Quenching with isopropanol in a fume hood followed by neutralization with dilute HCl is recommended. Residual hydrides must be fully decomposed before aqueous disposal to prevent hydrogen gas accumulation .

Recent Advances and Industrial Relevance

Catalytic Asymmetric Reductions

Recent studies explore chiral variants of LiAlH(Ot-Bu)₃ for enantioselective reductions. For example, Yamamoto et al. (2023) achieved 85% enantiomeric excess in the reduction of ketimines using a menthol-derived analog . Such advances highlight potential applications in asymmetric drug synthesis.

Scalable Production Techniques

Continuous-flow reactors have been adapted for LiAlH(Ot-Bu)₃ synthesis, enhancing safety and yield by minimizing exposure to air and moisture . These systems achieve >95% conversion with residence times under 10 minutes, representing a significant industrial optimization .

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